

Spectroscopic Profile of Chloropentaamminecobalt(III) Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloropentaamminecobalt(III) chloride

Cat. No.: B12060436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **chloropentaamminecobalt(III) chloride**, $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$. This coordination compound, of historical and academic significance, serves as a fundamental model in inorganic chemistry and has potential applications in various research fields. This document outlines the key spectroscopic characteristics (UV-Visible, Infrared, and Nuclear Magnetic Resonance), detailed experimental protocols for its synthesis and analysis, and logical visualizations of the underlying chemical principles and workflows.

Core Spectroscopic Data

The spectroscopic data for **chloropentaamminecobalt(III) chloride** is summarized below, providing a quantitative basis for its characterization.

UV-Visible Spectroscopy

The electronic spectrum of $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$ in aqueous solution is characterized by two main absorption bands in the visible region. These bands are attributed to d-d electronic transitions of the cobalt(III) ion in a pseudo-octahedral ligand field. The complex has an idealized C_{4v} symmetry.

Transition	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Assignment
$^1\text{A}_{19} \rightarrow ^1\text{T}_{19}$	~532	~50	d-d transition
$^1\text{A}_{19} \rightarrow ^1\text{T}_{29}$	~364	~47	d-d transition

Note: The exact λ_{max} and molar absorptivity values can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of solid **chloropentaamminecobalt(III) chloride** reveals characteristic vibrational frequencies associated with the ammonia and cobalt-chloride bonds.

Frequency (cm ⁻¹)	Assignment	Description
~3150	$\nu(\text{N-H})$	N-H stretching vibrations of the ammine ligands.
~1556	$\delta(\text{N-H})$	N-H bending (scissoring) vibrations.
~1301	$\delta(\text{N-H})$	N-H symmetric deformation.
~840	$\rho_r(\text{NH}_3)$	Rocking vibration of the coordinated ammonia.
Below 600	$\nu(\text{Co-N})$	Cobalt-Nitrogen stretching vibrations.
Below 400	$\nu(\text{Co-Cl})$	Cobalt-Chlorine stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the local environment of magnetically active nuclei.

Nucleus	Chemical Shift (δ , ppm)	Solvent	Assignment
^1H	~4.61	D_2O	Protons of the coordinated ammine (NH_3) ligands. ^[1]
^{59}Co	Not readily observed	-	The ^{59}Co nucleus is quadrupolar, and in the relatively low symmetry environment of the $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$ cation, the signal is often too broad to be easily detected by standard NMR techniques.

Experimental Protocols

Synthesis of Chloropentaamminecobalt(III) Chloride

This protocol describes a common laboratory synthesis of **chloropentaamminecobalt(III) chloride** from cobalt(II) chloride hexahydrate.

Materials:

- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Ammonium chloride (NH_4Cl)
- Concentrated aqueous ammonia (NH_3)
- 30% Hydrogen peroxide (H_2O_2)
- Concentrated hydrochloric acid (HCl)
- Ethanol

- Acetone
- Distilled water

Procedure:

- In a fume hood, dissolve ammonium chloride in concentrated aqueous ammonia in an Erlenmeyer flask.
- To this solution, add finely powdered cobalt(II) chloride hexahydrate in small portions with constant stirring. A brownish-pink slurry will form.
- Slowly and carefully add 30% hydrogen peroxide dropwise to the stirred mixture. This is an exothermic reaction that results in the oxidation of Co(II) to Co(III). The color of the solution will darken.
- After the effervescence has subsided, slowly add concentrated hydrochloric acid. A significant amount of heat will be generated, and the color will change to a deep red or purple.
- Heat the solution gently on a hot plate to approximately 60-70°C for about 20-30 minutes to ensure the complete formation of the chloro complex.
- Cool the solution to room temperature and then in an ice bath to precipitate the product.
- Collect the purple crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol, and finally with acetone to aid in drying.
- Dry the product in a desiccator.

Spectroscopic Analysis

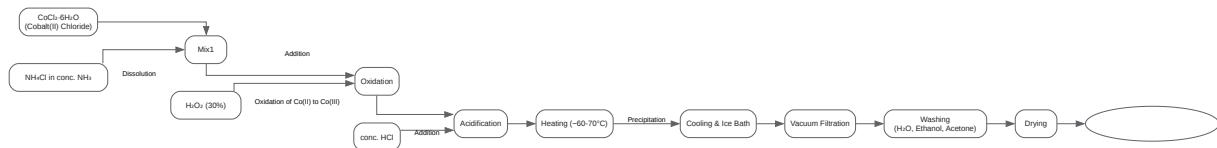
UV-Visible Spectroscopy:

- Prepare a dilute aqueous solution of the synthesized **chloropentaamminecobalt(III) chloride** of a known concentration (e.g., 0.005 M).

- Record the UV-Visible spectrum from approximately 300 nm to 700 nm using a spectrophotometer.
- Identify the wavelengths of maximum absorbance (λ_{\max}).
- Calculate the molar absorptivity (ϵ) for each peak using the Beer-Lambert law ($A = \epsilon cl$).

Infrared Spectroscopy:

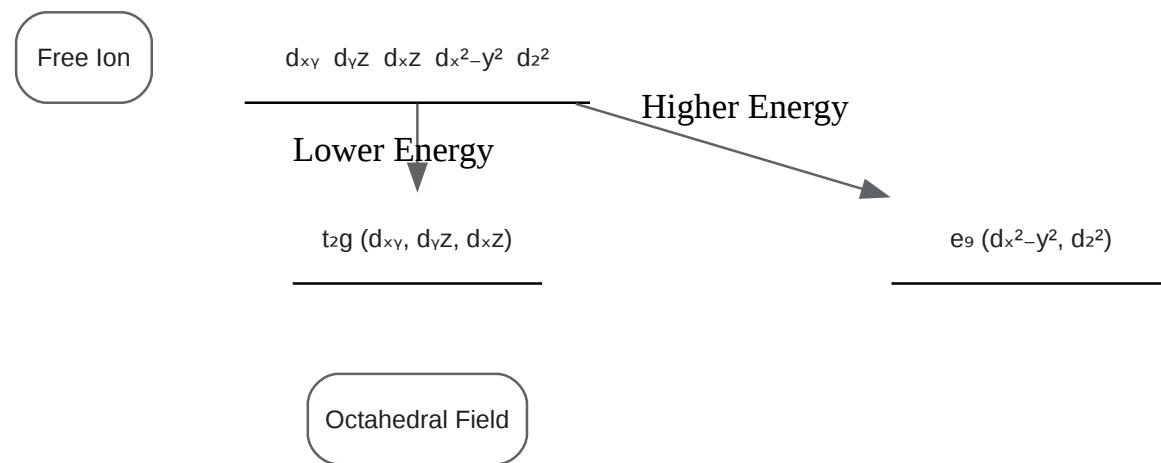
- Prepare a KBr pellet of the dry crystalline product.
- Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
- Record the IR spectrum over the range of 4000 cm^{-1} to 400 cm^{-1} .
- Assign the characteristic vibrational frequencies.


^1H NMR Spectroscopy:

- Dissolve a small amount of the complex in deuterium oxide (D_2O).
- Acquire the ^1H NMR spectrum.
- The protons of the ammine ligands will appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the adjacent ^{14}N and ^{59}Co nuclei.

Visualizations

Synthesis Workflow


The following diagram illustrates the key steps in the synthesis of **chloropentaamminecobalt(III) chloride**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **chloropentaamminecobalt(III) chloride**.

Crystal Field Splitting in a Co(III) Octahedral Complex

The UV-Visible absorption spectrum of **chloropentaamminecobalt(III) chloride** is best understood through Crystal Field Theory. The d-orbitals of the Co^{3+} ion, which are degenerate in the free ion, are split into two energy levels (t_{2g} and e_g) by the octahedral ligand field.

[Click to download full resolution via product page](#)

Caption: d-orbital splitting in an octahedral ligand field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved Given the following IR spectra for [Co(NH₃)₅Cl]Cl₂, | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Chloropentaamminecobalt(III) Chloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12060436#spectroscopic-properties-of-chloropentaamminecobalt-iii-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com